molecular formula C19H15ClN2O B11118589 6-chloro-N-cyclopropyl-2-phenylquinoline-4-carboxamide

6-chloro-N-cyclopropyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11118589
M. Wt: 322.8 g/mol
InChI Key: XXLAXOKOIFGDLS-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopropyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-cyclopropyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinoline, which is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride. The resulting 6-chloro-2-phenylquinoline is then subjected to a cyclopropylamine substitution reaction at the nitrogen atom of the quinoline ring. Finally, the carboxamide group is introduced through an amidation reaction using appropriate carboxylic acid derivatives and coupling agents such as EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to create a range of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols under basic conditions or using catalysts like copper(I) iodide (CuI).

Major Products:

    Oxidation: Hydroxylated quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-N-cyclopropyl-2-phenylquinoline-4-carboxamide has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopropyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. For instance, it may bind to DNA or RNA, interfering with their function and thus exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

    6-Chloro-2-phenylquinoline: Lacks the cyclopropyl and carboxamide groups, making it less versatile in biological applications.

    N-Cyclopropyl-2-phenylquinoline-4-carboxamide: Similar but without the chloro group, which may affect its reactivity and biological activity.

    6-Chloro-N-cyclopropylquinoline-4-carboxamide: Lacks the phenyl group, potentially altering its pharmacological profile.

Uniqueness: 6-Chloro-N-cyclopropyl-2-phenylquinoline-4-carboxamide stands out due to its combined structural features, which contribute to its unique reactivity and broad spectrum of biological activities. The presence of the chloro, cyclopropyl, and carboxamide groups enhances its potential as a versatile compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

6-chloro-N-cyclopropyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C19H15ClN2O/c20-13-6-9-17-15(10-13)16(19(23)21-14-7-8-14)11-18(22-17)12-4-2-1-3-5-12/h1-6,9-11,14H,7-8H2,(H,21,23)

InChI Key

XXLAXOKOIFGDLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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